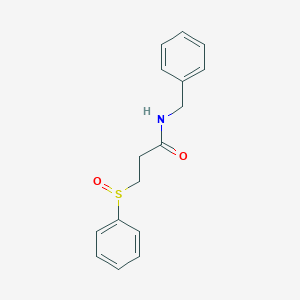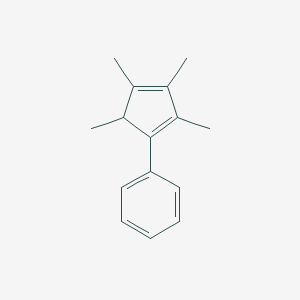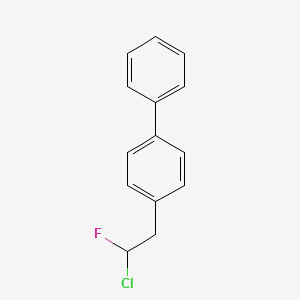
4-(2-Chloro-2-fluoroethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a 2-chloro-2-fluoroethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with 2-chloro-2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The biphenyl core can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out under reflux conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield biphenyl derivatives with different substituents, while oxidation reactions may yield biphenyl derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of biphenyl derivatives with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-[(2-chloro-2-fluoroethyl)sulfanyl]benzene
- 2-Chloro-2-fluoroethyl methanesulfonate
Uniqueness
4-(2-Chloro-2-fluoroethyl)-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination of substituents imparts unique chemical properties to the compound, making it valuable for various scientific research applications.
Properties
CAS No. |
123133-15-3 |
|---|---|
Molecular Formula |
C14H12ClF |
Molecular Weight |
234.69 g/mol |
IUPAC Name |
1-(2-chloro-2-fluoroethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H12ClF/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 |
InChI Key |
XQCREYOHZPFFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


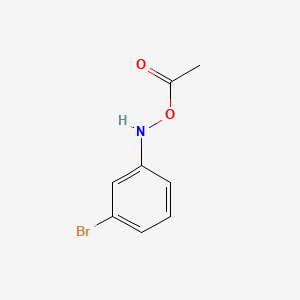
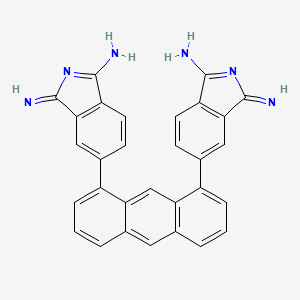
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
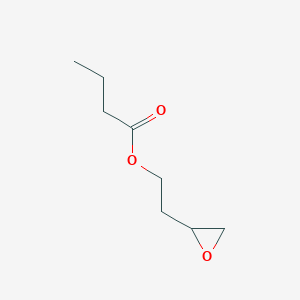

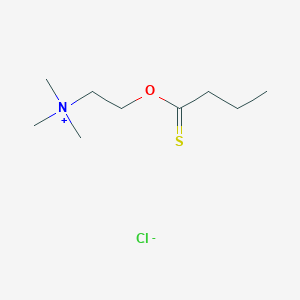
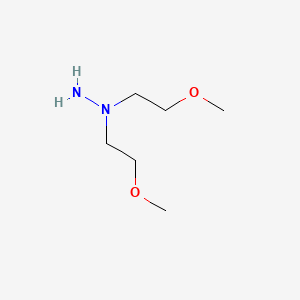
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
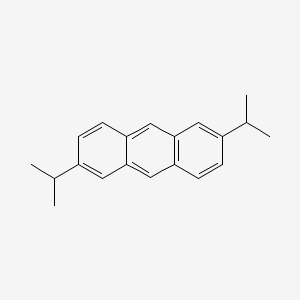

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
